3-(1-benzofuran-2-yl)-4H-chromen-4-one
CAS No.: 57379-57-4
Cat. No.: VC6747153
Molecular Formula: C17H10O3
Molecular Weight: 262.264
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 57379-57-4 |
---|---|
Molecular Formula | C17H10O3 |
Molecular Weight | 262.264 |
IUPAC Name | 3-(1-benzofuran-2-yl)chromen-4-one |
Standard InChI | InChI=1S/C17H10O3/c18-17-12-6-2-4-8-15(12)19-10-13(17)16-9-11-5-1-3-7-14(11)20-16/h1-10H |
Standard InChI Key | BZTDUNTTZGGLFH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=C(O2)C3=COC4=CC=CC=C4C3=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzofuran subunit (fused benzene and furan rings) connected to a 4H-chromen-4-one system (benzopyran with a ketone group at position 4). X-ray crystallographic data for analogous structures reveals planarity in the benzofuran-chromenone junction, with bond lengths of 1.36–1.42 Å for the furan oxygen-adjacent bonds and 1.21 Å for the chromenone carbonyl group . This conjugation creates an extended π-system measurable via UV-Vis spectroscopy, showing absorption maxima at 280 nm (ε = 12,450 M⁻¹cm⁻¹) and 320 nm (ε = 8,760 M⁻¹cm⁻¹).
Electronic Characteristics
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level indicate:
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Highest Occupied Molecular Orbital (HOMO): -6.32 eV
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Lowest Unoccupied Molecular Orbital (LUMO): -2.15 eV
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Dipole moment: 3.78 Debye
These parameters suggest moderate electrophilicity, facilitating interactions with biological nucleophiles like protein cysteine residues .
Synthetic Methodologies
One-Pot Catalytic Synthesis
A solvent-free approach using K10 montmorillonite achieves 89% yield under optimized conditions :
Parameter | Value |
---|---|
Temperature (Stage 1) | 80°C |
Temperature (Stage 2) | 120°C |
Reaction Time | 1 hour total |
Catalyst Loading | 15 wt% |
Solvent | None |
This method eliminates traditional halogenated solvents, reducing environmental impact while maintaining scalability. The montmorillonite catalyst retains 83% activity after five reuse cycles .
Multi-Step Organic Synthesis
Alternative routes involve:
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Friedel-Crafts acylation of 2-hydroxybenzaldehyde with benzofuran-2-carbonyl chloride
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Cyclization via intramolecular nucleophilic attack (Yield: 72%)
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Purification through silica gel chromatography (Hexane:EtOAc 3:1)
Key spectral data for characterization:
Biological Activities and Mechanisms
Anticancer Effects
Screening against NCI-60 cell lines revealed differential cytotoxicity :
Cell Line | Inhibition at 10 μM (%) |
---|---|
Leukemia K562 | 56.84 |
Lung NCI-H460 | 80.92 |
Colon HCT-116 | 72.14 |
Ovarian OVCAR-8 | 44.50 |
Mechanistic studies indicate:
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G0/G1 cell cycle arrest (78% cells at 24h treatment)
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Caspase-3 activation (3.8-fold vs control)
Antimicrobial Activity
Against microbial pathogens:
Organism | MIC (μg/mL) |
---|---|
S. aureus ATCC25923 | 32 |
E. coli ATCC25922 | >64 |
C. albicans SC5314 | 16 |
Computational Modeling and ADMET Profiling
Molecular docking simulations against PI3Kγ (PDB: 7JTP) show:
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Binding affinity: -9.2 kcal/mol
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Key interactions: Hydrogen bond with Val882 (2.1 Å), π-alkyl with Met953
ADMET predictions using SwissADME:
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BBB permeability: No
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CYP2D6 inhibition: Yes
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Ames toxicity: Negative
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Bioavailability Score: 0.55
Comparative Analysis with Structural Analogs
Compound | Target Activity | Selectivity Index (Cancer/Normal) |
---|---|---|
3-(1-Benzofuran-2-yl)-4H-chromen-4-one | VEGFR-2/PI3K | 8.7 (K562/HaCaT) |
Psoralen | DNA intercalation | 1.2 |
Angelicin | Topoisomerase II | 3.4 |
The chromenone extension enhances target specificity compared to simpler benzofurans, while maintaining photostability (t₁/₂ = 48h under UV light) .
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